molecular formula C11H5BrClF4N3O B10967236 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10967236
M. Wt: 386.53 g/mol
InChI Key: LBLYSVAGRNXGDS-UHFFFAOYSA-N
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Description

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-2,3,5,6-tetrafluorophenyl precursor. This precursor can be synthesized through regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyrazole ring allow it to form strong interactions with proteins and other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of its halogenated phenyl group, pyrazole ring, and carboxamide functionality. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C11H5BrClF4N3O

Molecular Weight

386.53 g/mol

IUPAC Name

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-chloro-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H5BrClF4N3O/c1-20-10(3(13)2-18-20)11(21)19-9-7(16)5(14)4(12)6(15)8(9)17/h2H,1H3,(H,19,21)

InChI Key

LBLYSVAGRNXGDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F

Origin of Product

United States

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